
Ethyl 3-(3-Benzofuryl)-3-hydroxypropanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 3-(3-Benzofuryl)-3-hydroxypropanoate is an organic compound that belongs to the class of benzofurans Benzofurans are known for their diverse biological activities and are often found in various natural products and pharmaceuticals
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 3-(3-Benzofuryl)-3-hydroxypropanoate typically involves the cyclization of benzofurans with 2-carbonyl-benzoic acid. This method is known for its high atom economy and regioselectivity, making it an efficient and convenient procedure . The reaction conditions often involve moderate to mild heating and the use of readily available starting materials.
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach would likely involve scalable cyclization reactions under controlled conditions to ensure high yield and purity. The use of environmentally friendly solvents and catalysts would be preferred to minimize environmental impact.
Análisis De Reacciones Químicas
Types of Reactions: Ethyl 3-(3-Benzofuryl)-3-hydroxypropanoate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to alter the oxidation state of the compound.
Substitution: Common in organic synthesis, substitution reactions can replace one functional group with another.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Conditions often involve the use of nucleophiles or electrophiles under acidic or basic conditions.
Major Products: The products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or alkanes.
Aplicaciones Científicas De Investigación
Ethyl 3-(3-Benzofuryl)-3-hydroxypropanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism by which Ethyl 3-(3-Benzofuryl)-3-hydroxypropanoate exerts its effects involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins involved in various biological pathways. The exact pathways and molecular targets would depend on the specific application and context of use .
Comparación Con Compuestos Similares
Benzofuran: The parent compound, known for its aromatic properties and biological activities.
3-Benzofuryl-substituted phthalides: These compounds share a similar benzofuran core and exhibit various biological activities.
Benzothiopyranoquinolines: Another class of compounds with a fused benzofuran structure, known for their unique properties and applications.
Uniqueness: Ethyl 3-(3-Benzofuryl)-3-hydroxypropanoate stands out due to its specific substitution pattern and the presence of both ethyl and hydroxypropanoate groups. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development.
Propiedades
Fórmula molecular |
C13H14O4 |
|---|---|
Peso molecular |
234.25 g/mol |
Nombre IUPAC |
ethyl 3-(1-benzofuran-3-yl)-3-hydroxypropanoate |
InChI |
InChI=1S/C13H14O4/c1-2-16-13(15)7-11(14)10-8-17-12-6-4-3-5-9(10)12/h3-6,8,11,14H,2,7H2,1H3 |
Clave InChI |
NPPXZGFNLJMYPW-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)CC(C1=COC2=CC=CC=C21)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






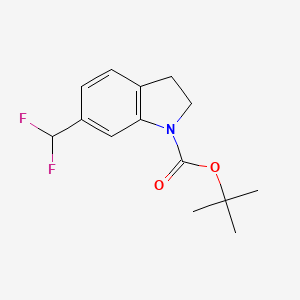
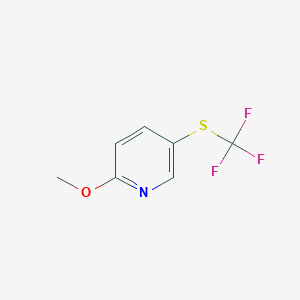
![tert-Butyl 2-[(3S,5R,6S)-4-Cbz-3-methyl-2-oxo-5,6-diphenylmorpholin-3-yl]acetate](/img/structure/B13664710.png)
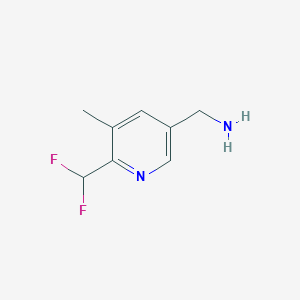
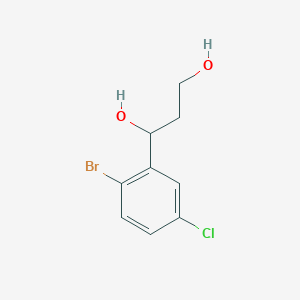
![4-(3,9-Diazaspiro[5.5]undecan-3-yl)pyridin-3-amine](/img/structure/B13664726.png)

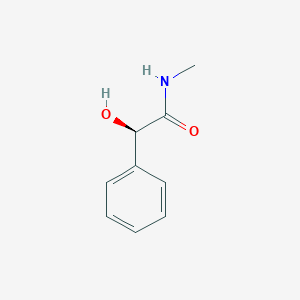
![6-(Methylthio)thiazolo[5,4-C]pyridazine](/img/structure/B13664740.png)

